molecular formula C15H21NO2 B13018769 1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid

1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B13018769
M. Wt: 247.33 g/mol
InChI Key: FQHJTCOFTPBBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a methyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of a suitable amine with a carboxylic acid derivative can lead to the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while substitution reactions on the aromatic ring can introduce various functional groups .

Scientific Research Applications

1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and the resulting chemical reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-methyl-4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H21NO2/c1-10(2)11-4-6-12(7-5-11)13-8-16(3)9-14(13)15(17)18/h4-7,10,13-14H,8-9H2,1-3H3,(H,17,18)

InChI Key

FQHJTCOFTPBBDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.